molecular formula C21H18N2O2S B2545651 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2380010-28-4

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea

Cat. No.: B2545651
CAS No.: 2380010-28-4
M. Wt: 362.45
InChI Key: QFKCUDWBRCLSSD-UHFFFAOYSA-N
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Description

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a unique combination of furan, thiophene, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-(Furan-2-yl)thiophene and naphthalen-1-ylmethylamine. These intermediates are then coupled through a series of reactions, including condensation and cyclization, to form the final urea derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It could also be employed in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(phenyl)methyl]urea
  • 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(benzyl)methyl]urea
  • 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(pyridin-1-yl)methyl]urea

Uniqueness

Compared to similar compounds, 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea stands out due to the presence of the naphthalene moiety. This structural feature can enhance its stability, reactivity, and potential biological activity. The combination of furan, thiophene, and naphthalene units in a single molecule provides a unique platform for exploring new chemical and biological properties.

Properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-21(22-12-16-7-3-6-15-5-1-2-8-19(15)16)23-13-18-11-17(14-26-18)20-9-4-10-25-20/h1-11,14H,12-13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKCUDWBRCLSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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